2,4-二氯肉桂酸

描述

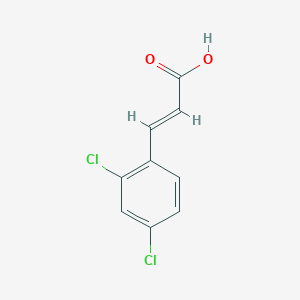

2,4-Dichlorocinnamic acid, also known as 2,4-Dichlorocinnamic acid, is a useful research compound. Its molecular formula is C9H6Cl2O2 and its molecular weight is 217.05 g/mol. The purity is usually 95%.

The exact mass of the compound 2,4-Dichlorocinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52174. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichlorocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichlorocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

环境影响和毒性

研究已经强调了2,4-二氯苯氧乙酸(2,4-二氯肉桂酸的相关化合物)在农业中的广泛使用及其在环境中的分布。由于农业实践导致其存在于水体、土壤和空气中,引发了对其对非目标生物(包括水生物种、植物和潜在的人类)的毒理效应的担忧。对2,4-二氯苯氧乙酸的生态毒理效应的调查显示,不同物种对其的敏感性程度不同,这凸显了需要对其使用进行谨慎管理和监测以减轻环境影响的必要性(Islam et al., 2017; Marcato et al., 2017)。

生物降解和环境修复

2,4-二氯肉桂酸及其衍生物在环境中的持久存在已经引发了对生物降解途径和修复策略的研究。微生物在降解这种化合物中发挥着至关重要的作用,将其转化为更少有害的物质。这种生物修复方法有利于减少环境污染并保护公共健康。研究强调了理解微生物降解2,4-二氯苯氧乙酸及其衍生物的过程的重要性,以增强修复技术并防止在环境中积累(Magnoli et al., 2020)。

健康风险和生物监测

流行病学和生物监测研究已经调查了暴露于2,4-二氯肉桂酸及其相关化合物的潜在健康风险。这些研究旨在了解暴露水平与健康结果(如癌症和神经毒性)之间的相关性。生物监测数据,用于测量生物介质中化学物质的浓度,对于评估人类暴露并指导风险管理实践至关重要。这类研究强调了需要持续监测和评估2,4-二氯苯氧乙酸暴露的健康影响,以确保公共安全(Burns & Swaen, 2012; Aylward et al., 2009)。

安全和危害

作用机制

Mode of Action

The mode of action of 2,4-Dichlorocinnamic acid involves photodimerization , a process that occurs under UV irradiation . During this process, there is a loss of the long-range order of the reactant single crystal, indicating that the dimerization is a heterogeneous one . This unexpected result emphasizes the complexity of predicting changes or remaining periodicity during chemical reactions in the solid state .

Result of Action

Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dichlorocinnamic acid. For instance, UV light is necessary for its photodimerization process . Additionally, the compound is a solid powder at room temperature and has an off-white appearance . It is recommended to store the compound in a well-ventilated place with the container tightly closed .

生化分析

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific biochemical context.

Cellular Effects

Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation . These effects suggest that 2,4-Dichlorocinnamic acid may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

属性

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEBWABJHRAYGFW-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [MSDSonline] | |

| Record name | 2,4-Dichlorocinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1201-99-6, 20595-45-3 | |

| Record name | 2,4-Dichlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorocinnamic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020595453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20595-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-DICHLOROCINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2,4-Dichlorocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROCINNAMIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C09KK5D2T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DICHLOROCINNAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q1: What is unique about the crystal structure of 2,4-dichlorocinnamic acid and how does it influence its reactivity?

A: 2,4-Dichlorocinnamic acid exhibits a strong tendency to crystallize in the β-structure, characterized by a short axis of approximately 4 Å. [, ] This structure is stabilized by intermolecular interactions, specifically Cl···Cl interactions between stacked molecules and C···C interactions within the stacks. [] These interactions play a crucial role in the compound's solid-state photoreactivity, enabling a [2+2] photodimerization reaction upon UV irradiation. [, ]

Q2: How does 2,4-dichlorocinnamic acid behave during photodimerization in the solid state?

A: Research indicates that the photodimerization of 2,4-dichlorocinnamic acid in its crystal form is a heterogeneous reaction. [] This means that the reaction does not proceed uniformly throughout the crystal lattice, leading to a loss of long-range order during the dimerization process. [] This finding challenges the common assumption of maintained periodicity during solid-state reactions.

Q3: Can the crystal structure of 2,4-dichlorocinnamic acid be manipulated to control the outcome of its photodimerization?

A: Yes, by co-crystallizing 2,4-dichlorocinnamic acid with other molecules, it's possible to engineer crystals with specific arrangements that influence the photodimerization products. For instance, co-crystallization with 6-chloro-3,4-methylenedioxycinnamic acid can yield mixed crystals capable of producing both symmetrical and unsymmetrical cyclobutane dimers upon UV irradiation. [, ] The specific ratio of reactants in the mixed crystal impacts the ratio of dimer products formed. []

Q4: Are there any examples of large molecular motions occurring during photoreactions involving 2,4-dichlorocinnamic acid derivatives?

A: Interestingly, the diamine double salt of trans-2,4-dichlorocinnamic acid and trans-1,2-diaminocyclohexane undergoes a "pedal-like" molecular motion during its solid-state photodimerization. [] This observation challenges the notion that significant molecular movement is generally unfavorable in solid-state reactions. []

Q5: Beyond photodimerization, are there other notable applications of 2,4-dichlorocinnamic acid in chemical research?

A: 2,4-Dichlorocinnamic acid serves as a substrate for the enzyme 2,4-dichlorophenoxyacetate/α-ketoglutarate dioxygenase (TfdA). [] This enzyme, involved in the bacterial degradation of the herbicide 2,4-D, catalyzes the hydroxylation of 2,4-dichlorocinnamic acid, ultimately yielding 2,4-dichlorophenol and glyoxylate. [] Studying this enzymatic reaction helps understand the mechanism of TfdA and its role in bioremediation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid](/img/structure/B71889.png)